molecular formula C26H18O7 B13756006 2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester CAS No. 52435-87-7

2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester

Cat. No.: B13756006
CAS No.: 52435-87-7
M. Wt: 442.4 g/mol
InChI Key: FLIPGGYCYPKIFD-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring system, a carboxylic acid group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction forms the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester is unique due to its complex structure, which includes a naphthalene ring, a pyran ring, and multiple functional groups.

Properties

CAS No.

52435-87-7

Molecular Formula

C26H18O7

Molecular Weight

442.4 g/mol

IUPAC Name

methyl 4-(2-acetyloxy-4-oxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-yl)-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C26H18O7/c1-14(27)32-26(20-12-6-8-15-7-5-11-18(22(15)20)25(30)33-26)21-13-19(24(29)31-2)23(28)17-10-4-3-9-16(17)21/h3-13,28H,1-2H3

InChI Key

FLIPGGYCYPKIFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C2=CC=CC3=C2C(=CC=C3)C(=O)O1)C4=CC(=C(C5=CC=CC=C54)O)C(=O)OC

Origin of Product

United States

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